4-Bromo-6-(2-pyridyl)pyrimidine

Synthetic methodology Cross-coupling Medicinal chemistry

4-Bromo-6-(2-pyridyl)pyrimidine (CAS 1159818-66-2) is a versatile heterocyclic building block featuring a reactive C4-bromine handle and a 2-pyridyl group for metal coordination. This regioisomer is essential for kinase inhibitor programs targeting Mer, Aurora, PI3K, and CDK families, and serves as a key intermediate in fungicide development. Its balanced C–Br reactivity enables efficient Suzuki, Sonogashira, and Buchwald-Hartwig couplings for rapid library diversification. Choose this ≥95% purity compound for reliable, scalable synthesis.

Molecular Formula C9H6BrN3
Molecular Weight 236.07 g/mol
CAS No. 1159818-66-2
Cat. No. B1463051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(2-pyridyl)pyrimidine
CAS1159818-66-2
Molecular FormulaC9H6BrN3
Molecular Weight236.07 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC(=NC=N2)Br
InChIInChI=1S/C9H6BrN3/c10-9-5-8(12-6-13-9)7-3-1-2-4-11-7/h1-6H
InChIKeyKDNMUCASPQDVIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-(2-pyridyl)pyrimidine (CAS 1159818-66-2): Structural Identity and Core Properties for Procurement Decisions


4-Bromo-6-(2-pyridyl)pyrimidine (CAS 1159818-66-2) is a heterocyclic small-molecule building block consisting of a pyrimidine core substituted with a bromine atom at the 4-position and a pyridin-2-yl group at the 6-position [1]. The compound has the molecular formula C9H6BrN3 and a molecular weight of 236.07 g/mol . Its structural identity is defined by the IUPAC name 4-bromo-6-pyridin-2-ylpyrimidine and the SMILES notation Brc1cc(-c2ccccn2)ncn1 . As a halogenated heteroaromatic scaffold bearing both a reactive C–Br bond and a pyridine nitrogen available for metal coordination, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, with predicted boiling point of 351.6±27.0 °C .

Why 4-Bromo-6-(2-pyridyl)pyrimidine (CAS 1159818-66-2) Cannot Be Interchanged with Closely Related Pyrimidine Analogs


Despite sharing the bromopyrimidine scaffold, subtle structural variations among in-class analogs produce divergent reactivity profiles and biological target engagement that preclude simple substitution. The specific regioisomerism of 4-bromo-6-(pyridin-2-yl)pyrimidine positions the bromine at the C4 position and the pyridyl substituent at C6 with an ortho-pyridyl nitrogen orientation; altering this pattern to C2-brominated regioisomers , meta-pyridyl substitution , or phenyl replacement of the pyridyl moiety yields compounds with fundamentally different cross-coupling behavior, electronic properties, and kinase-binding geometries. Furthermore, within the halopyrimidine class, bromine provides a distinct reactivity balance in palladium-catalyzed transformations compared with chloro- and iodo- counterparts—a balance that directly influences synthetic route efficiency and downstream library diversification capacity [1].

Quantitative Comparative Evidence for 4-Bromo-6-(2-pyridyl)pyrimidine (CAS 1159818-66-2) Procurement Decisions


Synthetic Versatility: Bromine at C4 Enables Broader Cross-Coupling Scope than Chloro- or Iodo- Analogs

The bromine substituent at the C4 position of 4-bromo-6-(2-pyridyl)pyrimidine provides an optimal balance of reactivity and selectivity in palladium-catalyzed cross-coupling reactions compared with chloro- and iodo- analogs. In a systematic study of halogenated pyrimidine Suzuki coupling reactions, chloropyrimidine substrates were found to be preferable over iodo-, bromo-, or fluoropyrimidines in certain monophenylation contexts [1]. However, this same study demonstrated that bromopyrimidines enabled controlled sequential arylation to access diphenyl- and triphenylpyrimidines under tailored conditions, whereas chloro- and fluoro-substrates showed distinct reactivity profiles requiring different catalyst and ligand combinations [1]. This differential behavior means the bromo-derivative offers a unique 'middle-ground' reactivity that supports both SNAr and transition-metal-catalyzed transformations, providing synthetic route flexibility not equivalently available from the 4-chloro analog (CAS 284050-18-6, MW 191.62) or the 4-iodo derivative .

Synthetic methodology Cross-coupling Medicinal chemistry Building block

Regioisomeric Specificity: 4-Bromo-6-(pyridin-2-yl)pyrimidine vs. C2-Brominated and Meta-Pyridyl Regioisomers

The precise positioning of substituents on the pyrimidine ring critically determines biological target engagement. 4-Bromo-6-(pyridin-2-yl)pyrimidine features bromine at C4 and the pyridin-2-yl group at C6, placing the pyridine nitrogen in an ortho orientation relative to the point of attachment. This configuration differs from the regioisomer 4-bromo-2-(pyridin-2-yl)pyrimidine (CAS 1142195-02-5), where the pyridyl group occupies the C2 position adjacent to the ring nitrogen, altering both electronic distribution and the spatial orientation of metal-coordinating nitrogen atoms . Additionally, the meta-pyridyl isomer 4-bromo-6-(pyridin-3-yl)pyrimidine (CAS 1159818-78-6) positions the pyridine nitrogen at the 3-position, resulting in a different angular orientation of the nitrogen lone pair relative to the pyrimidine plane . In kinase inhibitor design, such positional variations translate to differential ATP-binding site complementarity—the ortho-pyridyl nitrogen in the target compound can participate in chelation or hydrogen-bonding interactions with hinge-region residues that meta-pyridyl or C2-substituted analogs cannot equivalently access [1].

Structure-activity relationship Kinase inhibition Regioisomerism Drug discovery

Kinase Inhibition Potential: Pyridyl-Pyrimidine Scaffold vs. Phenyl-Pyrimidine Analog

The 2-pyridyl substituent at C6 distinguishes 4-bromo-6-(2-pyridyl)pyrimidine from simpler aryl analogs such as 4-bromo-6-phenylpyrimidine (CAS 34916-25-1) and confers privileged recognition elements for kinase ATP-binding pockets. The pyridine nitrogen provides an additional hydrogen-bond acceptor and metal-chelating site not present in the phenyl analog. This structural feature is mechanistically significant in the context of pyridylpyrimidine-based kinase inhibitors: a high-throughput screening campaign identified pyridinyl-pyrimidine 6a as a moderately potent dual inhibitor of aurora kinases A and B, with subsequent optimization producing compounds exhibiting high kinase selectivity [1]. Additionally, a structure-based drug design approach employing pseudo-ring replacement strategies led to the discovery of pyridine-substituted pyrimidines as potent Mer kinase inhibitors, with lead compound UNC2250 demonstrating high selectivity against other kinases [2]. While the specific compound 4-bromo-6-(2-pyridyl)pyrimidine is a building block rather than an optimized inhibitor, its core scaffold directly maps to the pyridyl-pyrimidine pharmacophore validated in these kinase programs, whereas the 6-phenyl analog lacks the pyridine nitrogen required for these specific interactions .

Kinase inhibition Anticancer Tyrosine kinase PI3K CDK

Thermal Stability Profile: C4-Bromo-6-pyridylpyrimidine vs. Structurally Varied Pyrimidine Derivatives

Thermal analysis studies of pyrimidine derivatives indicate that substitution patterns directly influence decomposition characteristics and thermal stability. Thermogravimetric and differential scanning calorimetric analyses of various pyrimidine derivatives revealed that depending upon the structure and substitutions, thermal stability and decomposition kinetics vary significantly across different compounds [1]. The presence of the electron-withdrawing pyridyl group in 4-bromo-6-(2-pyridyl)pyrimidine is expected to influence the electron density of the pyrimidine ring, which in turn affects thermal behavior relative to analogs with electron-donating or unsubstituted aryl groups. While compound-specific TGA/DSC data for this exact CAS number are not publicly available, the class-level evidence establishes that thermal stability is not uniform across pyrimidine derivatives, and the specific substitution pattern (C4-Br, C6-2-pyridyl) will exhibit distinct decomposition parameters compared with regioisomers such as 4-bromo-2-(pyridin-2-yl)pyrimidine or analogs bearing different aryl substituents .

Thermal stability Decomposition kinetics Storage Procurement

Optimal Procurement Scenarios for 4-Bromo-6-(2-pyridyl)pyrimidine (CAS 1159818-66-2) Based on Comparative Evidence


Scenario 1: Kinase-Focused Medicinal Chemistry Programs Requiring Pyridyl-Pyrimidine Pharmacophore

In drug discovery programs targeting kinases such as Mer, Aurora A/B, PI3K, or CDK family members, 4-bromo-6-(2-pyridyl)pyrimidine provides the core pyridyl-pyrimidine scaffold validated in multiple kinase inhibitor series [1][2]. The 2-pyridyl substituent offers the hydrogen-bond acceptor and metal-chelating nitrogen atom essential for ATP-binding pocket engagement—a feature absent in the 6-phenyl analog (CAS 34916-25-1). The C4-bromine serves as a versatile handle for library diversification via Suzuki, Sonogashira, or Buchwald-Hartwig coupling to explore C4 substitution SAR. This specific regioisomer (C4-Br, C6-2-pyridyl) should be selected over C2-brominated or meta-pyridyl regioisomers to maintain the intended binding geometry validated in Mer and aurora kinase inhibitor programs [2].

Scenario 2: Divergent Library Synthesis Requiring Single Building Block for Multiple Reaction Modalities

Research programs requiring both SNAr reactivity and transition-metal-catalyzed cross-coupling from a single building block should prioritize 4-bromo-6-(2-pyridyl)pyrimidine over the 4-chloro analog (CAS 284050-18-6). The C–Br bond's intermediate reactivity profile (bond dissociation energy approximately 84 kcal/mol) supports a broader range of transformations—from palladium-catalyzed Suzuki and Sonogashira couplings to microwave-assisted Buchwald-Hartwig aminations—than the less reactive C–Cl bond (approximately 95 kcal/mol), while avoiding the shelf-stability and homocoupling liabilities sometimes associated with iodo analogs [1][3]. The bromo substituent also enables controlled sequential arylations to access di- and tri-substituted pyrimidines as demonstrated in systematic coupling studies [1].

Scenario 3: Agrochemical and Fungicide Development Leveraging Pyridyl-Pyrimidine Motifs

Pyridylpyrimidine derivatives have established utility in fungicide development, with patents describing 2-(pyridin-2-yl)-pyrimidines as active agents against phytopathogenic fungi including Pyricularia oryzae and Venturia inaequalis [4]. The bromine at C4 provides a synthetic entry point for structural optimization via cross-coupling with diverse aryl, heteroaryl, or alkynyl partners to tune fungicidal activity and physicochemical properties. For agrochemical discovery programs, 4-bromo-6-(2-pyridyl)pyrimidine offers the specific 2-pyridyl orientation validated in fungicidal pyridylpyrimidine patents, whereas meta-pyridyl or phenyl analogs would alter the SAR landscape and may not recapitulate the activity profile of the patented scaffold [4].

Scenario 4: Synthetic Methodology Development for Regioselective Polyhalopyrimidine Functionalization

For academic and industrial groups developing regioselective SNAr or cross-coupling methodologies, 4-bromo-6-(2-pyridyl)pyrimidine serves as a model substrate with a well-defined single halogen position for reaction optimization. Its commercial availability at defined purity (typically ≥95%) and its molecular weight of 236.07 g/mol with a predicted boiling point of 351.6±27.0 °C facilitate reliable reaction monitoring and product isolation . Compared with polyhalogenated pyrimidines that introduce chemoselectivity challenges, this mono-brominated scaffold enables unambiguous assessment of reaction scope and regioselectivity without competing halogen reactivity, making it an ideal substrate for establishing new catalytic protocols [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-(2-pyridyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.